molecular formula C30H24NO2P B8205414 (2R)-1-(11bR)-(Dinaphtho[2,1-d

(2R)-1-(11bR)-(Dinaphtho[2,1-d

Cat. No.: B8205414
M. Wt: 461.5 g/mol
InChI Key: YFCZGDQGHCIHNB-UHFFFAOYSA-N
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Description

The compound (2R)-1-(11bR)-(Dinaphtho[2,1-d) is a complex organic molecule with a unique structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-1-(11bR)-(Dinaphtho[2,1-d) involves multiple steps, including the formation of its core ring systems and the introduction of specific functional groups. The synthetic route typically starts with the preparation of the naphthalene rings, followed by the formation of the dinaphtho structure through a series of cyclization reactions. Key reagents used in these steps include strong acids or bases, catalysts, and specific solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound) requires optimization of the synthetic route to ensure high yield and purity. This often involves the use of large-scale reactors, precise control of reaction conditions such as temperature and pressure, and purification techniques like crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(2R)-1-(11bR)-(Dinaphtho[2,1-d) undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, reduction may yield alcohols, and substitution may yield halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2R)-1-(11bR)-(Dinaphtho[2,1-d) is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.

Biology

In biology, this compound is studied for its potential biological activity. Researchers investigate its interactions with biological molecules and its effects on cellular processes.

Medicine

In medicine, this compound) is explored for its potential therapeutic applications. Its unique structure may allow it to interact with specific molecular targets, leading to the development of new drugs.

Industry

In industry, this compound is used in the production of advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and other high-performance materials.

Mechanism of Action

The mechanism by which (2R)-1-(11bR)-(Dinaphtho[2,1-d) exerts its effects involves its interaction with specific molecular targets. These interactions can lead to changes in the structure and function of the target molecules, resulting in various biological or chemical effects. The pathways involved may include signal transduction, enzyme inhibition, or receptor binding, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    (2R)-1-(Dinaphtho[2,1-d): A similar compound with a slightly different structure.

    (2R)-1-(11bS)-(Dinaphtho[2,1-d): A stereoisomer with different spatial arrangement of atoms.

    (2R)-1-(11aR)-(Dinaphtho[2,1-d): Another stereoisomer with a different configuration.

Uniqueness

(2R)-1-(11bR)-(Dinaphtho[2,1-d) is unique due to its specific stereochemistry and the presence of multiple ring systems

Properties

IUPAC Name

1-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-2-methyl-3,4-dihydro-2H-quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H24NO2P/c1-20-14-15-23-10-4-7-13-26(23)31(20)34-32-27-18-16-21-8-2-5-11-24(21)29(27)30-25-12-6-3-9-22(25)17-19-28(30)33-34/h2-13,16-20H,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFCZGDQGHCIHNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=CC=CC=C2N1P3OC4=C(C5=CC=CC=C5C=C4)C6=C(O3)C=CC7=CC=CC=C76
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H24NO2P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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